(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid
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Overview
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is a boron-containing organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with a borinic acid group and an alkoxy group, making it an interesting subject for research due to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid typically involves the reaction of pyridine derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the pyridine ring.
Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Modified pyridine derivatives with reduced functional groups.
Substitution: Pyridine derivatives with new functional groups replacing the alkoxy group.
Scientific Research Applications
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Pyridine-4-boronic acid: Similar structure but lacks the alkoxy group.
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridine: Similar structure but lacks the borinic acid group.
4-(Hydroxymethyl)pyridine: Similar pyridine core but different substituents.
Uniqueness: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid is unique due to the presence of both the borinic acid and alkoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-4-ylborinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-5-7-13-8-6-9/h5-8,14-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZRDBBEZHVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)OC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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